molecular formula C5H10N2O2S B1676398 Methomyl CAS No. 16752-77-5

Methomyl

Cat. No. B1676398
CAS RN: 16752-77-5
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
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Description

Methomyl is a white, crystalline solid with a slight sulfurous odor . It is a carbamate insecticide used to control foliage and soil-borne insect pests on a variety of food and feed crops . It is also used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn .


Synthesis Analysis

This compound is synthesized from MIC and other chemicals . A study also mentions the use of microwave-induced plasma jet for efficient degradation of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C5H10N2O2S . Its molecular weight is 162.210 .


Chemical Reactions Analysis

This compound is not considered persistent in the environment, with half-lives on the order of days to weeks . It undergoes oxidation, incineration, adsorption, and microbial degradation methods to remove insecticidal residues from soil/water environments .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a slight sulfurous smell. It has a melting point of around 77-79 Celsius . It decomposes slowly in water and the rate is increased with increases in temperature, alkalinity, salinity, and aeration .

Scientific Research Applications

Degradation in Soil/Water Environments

Methomyl, a broad-spectrum oxime carbamate, is commonly used in agriculture for controlling various pests. However, its extensive use has led to environmental toxicity concerns. Research has focused on methods such as oxidation, incineration, adsorption, and particularly microbial degradation to remove this compound residues from soil and water environments. Biodegradation by microorganisms is seen as a cost-effective and eco-friendly approach. Various species of this compound-degrading bacteria have been identified, and their degradation pathways and metabolic processes have been studied. This research highlights the importance of microbial degradation mechanisms in detoxifying this compound in contaminated environments (Lin et al., 2020).

Degradation in Water by Peroxymonosulfate

Another study focuses on the degradation of this compound in water using peroxymonosulfate-based advanced oxidation processes. The degradation effectiveness in various systems, including PMS-Only, pyrite-PMS, and zero-valent iron-PMS, was analyzed. Reactive oxygen species and their roles in degradation were studied, revealing that singlet oxygen was primarily responsible for this compound degradation. This study provides insights into the efficacy of different degradation systems in real water environments, demonstrating the potential for effective this compound removal in various water sources (Hayat et al., 2021).

Soil Application Effects on Nematodes and Insects

This compound's potential as a soil application for controlling soil nematodes and foliar insect pests has been evaluated. In greenhouse tests, this compound soil applications showed significant control over Meloidogyne incognita, comparable to oxamyl, and were effective on various insects. This research suggests that this compound soil applications have potential for early control of diverse pest species (Desaeger et al., 2011).

Hydrodynamic Cavitation-Based Degradation

Research on this compound degradation using hydrodynamic cavitation reactor (HC) and its combination with intensifying agents like H2O2, fenton reagent, and ozone has been conducted. This study observed significant synergetic effects in all hybrid processes, with HC+Ozone process being the most effective. The research also includes analysis of intermediate by-products and proposes a probable degradation pathway, highlighting the potential of HC in combination with intensifying agents for this compound degradation (Raut-Jadhav et al., 2016).

Mechanism of Action

Methomex, also known as Metomil, Methomyl, Lannate L, Lanox 90, or Nu-bait ii, is a broad-spectrum systemic carbamate insecticide . This article will delve into the mechanism of action of Methomex, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Methomex is the enzyme Acetylcholinesterase (ACHE) . ACHE plays a crucial role in nerve synapses, where it terminates the action of the excitatory neurotransmitter acetylcholine .

Mode of Action

Methomex acts as a systemic insecticide with both contact and stomach action . It inhibits the activity of ACHE, causing hyperexcitation in the nervous system of insects . This inhibition is rapidly and spontaneously reversed within minutes by contact .

Pharmacokinetics

It is known that methomex is a water-soluble powder , suggesting that it can be easily distributed in the environment and absorbed by the target organisms.

Result of Action

The result of Methomex’s action is the effective control of a wide range of leaf-eating and sap-sucking insect pests . These include pests like bean flower thrips, green peach aphid, tobacco whitefly, golden wing moth, African bollworm, etc., in fruit trees, vegetables, and flowers, and capsid bugs, antestia bugs, and giant loopers in coffee .

Action Environment

The efficacy and stability of Methomex can be influenced by various environmental factors such as soil conditions, climatic conditions, and the quality of dilution water . It’s also important to note that Methomex is effective against pests resistant to organophosphate and pyrethroid pesticides .

Safety and Hazards

Methomyl has high oral toxicity, moderate inhalation toxicity and low skin toxicity . It can cause nausea, vomiting, diarrhea and abdominal pain. Exposure can cause headache, blurred vision, difficulty breathing, sweating, muscle twitching, weakness, confusion, coma and even death .

Future Directions

The U.S. Environmental Protection Agency (EPA) is proposing revisions to the 2020 Proposed Interim Decision (PID) for methomyl, a type of insecticide . In the future, genetically engineered micro-organisms for this compound degradation and related genes and enzymes should be explored in depth .

Biochemical Analysis

Biochemical Properties

Methomyl plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine, which is essential for nerve function. By inhibiting acetylcholinesterase, this compound disrupts normal nerve function, leading to the accumulation of acetylcholine at synapses . This compound interacts with various enzymes, proteins, and other biomolecules, including acetylcholinesterase, which it binds to and inhibits, resulting in the disruption of normal biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which can cause overstimulation of nerve cells and subsequent cellular damage . Additionally, this compound has been shown to induce oxidative stress and apoptosis in certain cell types, further impacting cellular function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine and leading to its accumulation at synapses . This compound’s inhibition of acetylcholinesterase is a key factor in its toxic effects, as it disrupts normal neurotransmission and leads to the overstimulation of nerve cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are important factors in its long-term impact on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Prolonged exposure to this compound can result in long-term cellular damage, including oxidative stress and apoptosis, which can persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and weakness. At higher doses, this compound can cause severe toxicity, including convulsions, respiratory failure, and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. Additionally, high doses of this compound can lead to adverse effects on various organ systems, including the nervous, respiratory, and cardiovascular systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation by various enzymes and cofactors. Microorganisms such as Paracoccus, Pseudomonas, and Escherichia coli have been shown to degrade this compound through catabolic pathways . These pathways involve the breakdown of this compound into less toxic metabolites, which can then be further metabolized and excreted. The involvement of specific enzymes and cofactors in these pathways is crucial for the detoxification of this compound and its removal from the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This compound’s distribution within the body can affect its localization and impact on different organ systems. Understanding the transport and distribution of this compound is important for assessing its overall toxicity and potential health risks.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be targeted to specific compartments or organelles within the cell, where it can exert its effects on acetylcholinesterase and other biomolecules . Post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its interactions with enzymes and proteins. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential cellular effects.

properties

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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